(-)-anti-BPDE

Chemical Carcinogenesis PAH Toxicology in vivo Tumorigenicity Assay

(-)-anti-BPDE [(-)-7S,8R,9R,10S-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene] is a single enantiomer of the bay-region anti-diol epoxide metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene. It belongs to the class of polycyclic aromatic hydrocarbon (PAH) diol epoxides and reacts predominantly with the exocyclic N²-amino group of deoxyguanosine in DNA to form covalent, bulky adducts.

Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
CAS No. 58917-91-2
Cat. No. B031564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-anti-BPDE
CAS58917-91-2
Synonyms[7R-(7α,8β,8aβ,9aβ)]-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol;  (7R,8S,9R,10S)-(-)-syn-Benzo[a]pyrene-7,8-diol 9,10-Epoxide
Molecular FormulaC20H14O3
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
InChIInChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19+,20-/m0/s1
InChIKeyDQEPMTIXHXSFOR-NMLBUPMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-anti-BPDE (CAS 58917-91-2): Stereochemically Defined Benzo[a]pyrene Diol Epoxide for DNA Adduct and Carcinogenesis Research


(-)-anti-BPDE [(-)-7S,8R,9R,10S-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene] is a single enantiomer of the bay-region anti-diol epoxide metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene [1]. It belongs to the class of polycyclic aromatic hydrocarbon (PAH) diol epoxides and reacts predominantly with the exocyclic N²-amino group of deoxyguanosine in DNA to form covalent, bulky adducts [1][2]. In contrast to its mirror-image enantiomer (+)-anti-BPDE, (-)-anti-BPDE is nontumorigenic in rodent models, making it an essential stereochemical probe for dissecting the structural determinants of PAH-induced mutagenesis, DNA repair, and carcinogenesis [2].

Why (-)-anti-BPDE Cannot Be Substituted by Racemic (±)-anti-BPDE or (+)-anti-BPDE in Mechanistic and Analytical Studies


Substituting (-)-anti-BPDE with racemic (±)-anti-BPDE or the (+)-anti-BPDE enantiomer introduces confounded stereochemical variables that fundamentally alter biological and analytical outcomes. The two enantiomers produce adducts with opposite conformational properties (site I vs. site II), are differentially recognized by DNA repair enzymes and antibodies, and exhibit diametrically opposed tumorigenic activities—(+)-anti-BPDE is a potent carcinogen while (-)-anti-BPDE is nontumorigenic [1][2]. Use of racemic mixtures masks these stereospecific effects, leading to irreproducible results in assays measuring adduct processing, mutagenic signatures, or immunoassay sensitivity [1].

(-)-anti-BPDE Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Tumorigenicity: (-)-anti-BPDE Is Nontumorigenic in Newborn Mouse Lung Adenoma Model Versus Highly Tumorigenic (+)-anti-BPDE

In newborn mouse lung adenoma assays, (+)-anti-BPDE was more than 30-fold more potent than (-)-anti-BPDE, with the latter being essentially nontumorigenic at equal doses [1]. An independent study in CD-1 and Sencar mice confirmed that the (+)-enantiomer is more than 60-fold more active as a tumor initiator than (-)-anti-BPDE [1]. This establishes (-)-anti-BPDE as the obligatory negative-control enantiomer for any study attributing carcinogenic activity to BPDE stereochemistry.

Chemical Carcinogenesis PAH Toxicology in vivo Tumorigenicity Assay

Mutagenic Potency in Mammalian Cells: 4- to 7-Fold Higher Activity of (+)-anti-BPDE Versus (-)-anti-BPDE

In Chinese hamster ovary (V79) cells and Salmonella typhimurium TA100, the mutagenic activity of (+)-anti-BPDE is 4–6 times greater than that of (-)-anti-BPDE [1]. In diploid human fibroblasts, the relative mutagenicity of (+)-anti-BPDE is approximately 7 times higher than that of the (-)-enantiomer [1]. However, at specific genetic loci (hisG and gpt in S. typhimurium TA100), the mutagenic efficiency (mutations per DNA lesion) of (-)-anti-BPDE can exceed that of the (+)-enantiomer, demonstrating context-dependent stereospecificity [2].

Genetic Toxicology Mammalian Cell Mutagenesis Stereochemistry-Activity Relationship

DNA Adduct trans/cis Ratio: (+)-anti-BPDE Yields Predominantly trans Adducts (Ratio ~6) While (-)-anti-BPDE Favors cis Adducts (Ratio 0.4–0.6)

In adducts derived from the binding of (+)-anti-BPDE to poly(dG-dC)·(dG-dC) and poly(dG)·(dC), the trans/cis BPDE-N²-dG adduct ratio is 6 ± 1. In contrast, for (-)-anti-BPDE this ratio is only 0.4 ± 0.1 and 0.6 ± 0.15 in poly(dG-dC)·(dG-dC) and poly(dG)·(dC), respectively [1]. These cis adducts adopt site I conformations with significant pyrenyl–base stacking interactions (≈10 nm red shift in absorption maxima), whereas trans adducts adopt solvent-exposed site II conformations [1].

DNA Adductomics Stereochemical Adduct Distribution Carcinogen-DNA Binding

DNA Bending and Circularization: (+)-anti-BPDE Adducts Induce ~1.5- to 2-Fold Greater Helix Bending Than (-)-anti-BPDE Adducts

T4 ligase-mediated circularization assays demonstrate that (+)-anti-[BP]-N²-dG lesions induce significantly larger DNA bends than stereoisomeric (-)-anti-[BP]-N²-dG lesions. The ratio of circular to linear DNA multimers reaches values of 8–9 for (+)-anti-BPDE-modified oligonucleotides (99–121 bp circles), while for (-)-anti-[BP]-N²-dG-modified DNA this ratio reaches a maximum of only approximately 1 at 154–176 bp [1]. The inferred bending angles per lesion are 30–51 degrees for (+)-trans-anti-[BP]-N²-dG versus 20–40 degrees for (-)-trans-anti-[BP]-N²-dG, with the most abundant circular products exhibiting bending angles of 40 degrees and 26 ± 2 degrees, respectively [1].

DNA Conformation Carcinogen-Induced Helix Distortion T4 Ligase Circularization Assay

Antibody Recognition: Polyclonal Antibody PAb BP1 Exhibits 40-Fold Preference for (+)-anti-BPDE-N²-dG Over (-)-anti-BPDE-N²-dG Adducts

The polyclonal antibody PAb BP1 distinctly recognizes the highly carcinogenic (+)-anti-BPDE-N²-dG lesion with a 40-fold preference over the (-)-anti-BPDE-N²-dG adduct [1]. Conversely, the monoclonal antibody MAb 5D2 binds avidly to (-)-anti-BPDE-N²-dG while exhibiting very little affinity for the (+)-anti-BPDE-N²-dG adduct [1]. The overall sensitivity of polyclonal antibody detection for adducts in (±)-anti-BPDE-modified DNA was approximately 90-fold higher than that of monoclonal antibodies [1].

Immunoassay Development DNA Adduct Biomonitoring Stereospecific Antibody Recognition

Enzymatic Digestion Resistance: Opposite Stereoselective Resistance of (+)- and (-)-anti-BPDE Oligonucleotide Adducts to Phosphodiesterases I and II

Snake venom phosphodiesterase (SVPD, phosphodiesterase I) digests (+)-trans-anti-BPDE-oligonucleotide adducts at a significantly faster rate than (-)-trans-anti-BPDE-oligonucleotide adducts [1]. Spleen phosphodiesterase (SPD, phosphodiesterase II) shows the opposite stereoselective resistance: it digests (-)-trans-anti-BPDE adducts faster than (+)-trans adducts [1]. Furthermore, the digestion-resistant phosphodiester linkage differs between enantiomers: for (+)-trans adducts the 5′-d(...T-G*...)-3′ bond is most resistant, whereas for (-)-trans adducts the 3′-side bond 5′-d(...G*-T...)-3′ is most resistant to both enzymes [1].

DNA Adduct Analysis Enzymatic Digestion Stereoselective Enzyme Processing

(-)-anti-BPDE (CAS 58917-91-2): Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Negative Control in Carcinogenicity and Mutagenicity Studies Requiring a Nontumorigenic PAH Diol Epoxide

Because (-)-anti-BPDE is nontumorigenic in rodent models while its enantiomer (+)-anti-BPDE is highly carcinogenic (>30-fold difference in lung adenoma induction [1]), (-)-anti-BPDE serves as the essential stereochemically matched negative control. Researchers investigating structure–activity relationships among PAH diol epoxides can attribute biological effects specifically to stereochemistry only when the pure (-)-enantiomer is used alongside (+)-anti-BPDE [1].

Stereospecific DNA Adduct Conformational Studies Using Defined cis Adducts

(-)-anti-BPDE produces predominantly cis adducts (trans/cis ratio 0.4–0.6) that adopt site I conformations with significant pyrenyl–base stacking [2]. This makes it the reagent of choice for generating conformational standards in studies correlating adduct conformation with DNA repair efficiency, polymerase bypass fidelity, and transcription inhibition. The (+)-enantiomer cannot substitute because it yields predominantly trans, site II adducts [2].

DNA Repair Enzyme Substrate Specificity and Nucleotide Excision Repair Assays

The fact that no difference in nucleotide excision repair rate was observed between (+)-trans- and (-)-trans-BPDE-N²-dG, but excision was enhanced ~10-fold by the cis configuration [3], positions (-)-anti-BPDE-derived cis adducts as critical substrates for dissecting the conformational determinants of human NER enzyme activity. Pure (-)-anti-BPDE is required to generate homogeneous cis adduct substrates free of contaminating trans lesions from the (+)-enantiomer [3].

Development and Validation of Stereospecific Immunoassays for BPDE-DNA Adduct Biomonitoring

With monoclonal antibody MAb 5D2 binding avidly to (-)-anti-BPDE-N²-dG but showing very little affinity for (+)-anti-BPDE-N²-dG adducts [4], (-)-anti-BPDE-modified DNA oligonucleotides are indispensable as specificity controls and calibration standards in immunoassay development for human biomonitoring studies. Use of racemic (±)-anti-BPDE would obscure the 40-fold differential recognition documented between enantiomers [4].

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